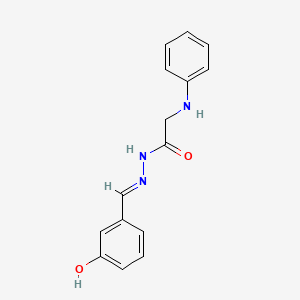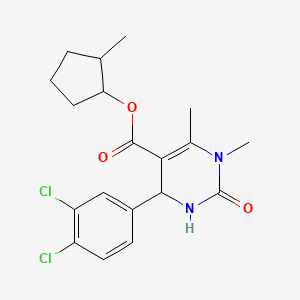![molecular formula C19H22ClN3O4 B3883389 2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide](/img/structure/B3883389.png)
2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide
Descripción general
Descripción
2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide, also known as TMB-PIP or TMBP, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is a hydrazone derivative of propanohydrazide, and it has been found to exhibit interesting biochemical and physiological effects that make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can inhibit the activity of several key enzymes and proteins that are involved in these pathways, including Akt, mTOR, and ERK.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, this compound has also been found to exhibit other interesting biochemical and physiological effects. For example, this compound has been shown to have potent antioxidant activity, which may make it useful in the treatment of various oxidative stress-related diseases. This compound has also been found to exhibit anti-inflammatory activity, which may make it useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide is its potent anti-cancer activity, which makes it a promising candidate for further investigation in cancer research. However, there are also some limitations associated with this compound. For example, this compound is relatively unstable and can degrade over time, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions that could be pursued in the study of 2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide. One potential area of investigation is the development of more stable analogues of this compound that exhibit similar or improved anti-cancer activity. Another potential area of investigation is the study of the mechanism of action of this compound, which could provide insights into the development of new anti-cancer therapies. Finally, the potential applications of this compound in other areas of scientific research, such as oxidative stress and inflammation, could also be explored.
Aplicaciones Científicas De Investigación
2-[(4-chlorophenyl)amino]-N'-(3,4,5-trimethoxybenzylidene)propanohydrazide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the field of cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2-(4-chloroanilino)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O4/c1-12(22-15-7-5-14(20)6-8-15)19(24)23-21-11-13-9-16(25-2)18(27-4)17(10-13)26-3/h5-12,22H,1-4H3,(H,23,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDWZVUVZIAVAL-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=C(C(=C1)OC)OC)OC)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B3883321.png)
![2-(1-azepanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B3883329.png)
![N-{4-[({2-[(2-chlorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3883336.png)

![1-(4-ethoxyphenyl)-3-[4-(3-thietanyloxy)phenyl]-2-propen-1-one](/img/structure/B3883348.png)
![2-(2-fluorophenyl)-N-{2-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}acetamide](/img/structure/B3883353.png)
![4-[(4-hydroxyphenyl)hydrazono]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3883361.png)



![3-benzyl-2-thioxo-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3883382.png)
![4-(1-{[2-(4-methoxyphenyl)ethyl]amino}ethylidene)-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883391.png)

![3-amino-2-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3883415.png)
